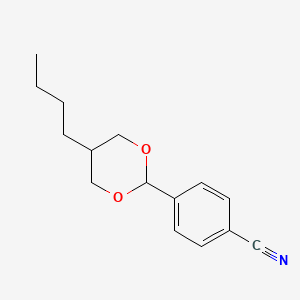

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(5-butyl-1,3-dioxan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-2-3-4-13-10-17-15(18-11-13)14-7-5-12(9-16)6-8-14/h5-8,13,15H,2-4,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZHIMLDHBRGMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1COC(OC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225774, DTXSID10887783 | |

| Record name | 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10887783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74800-54-7, 74240-65-6 | |

| Record name | 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74800-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074240656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074800547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10887783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile: Synthesis, Properties, and Applications in Advanced Materials

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile, a molecule of significant interest in the field of materials science. While the benzonitrile moiety is a common pharmacophore, extensive literature review reveals that the primary application of this specific compound and its close analogs lies not in pharmacology, but in the design of liquid crystals. This guide will therefore focus on the synthesis, physicochemical properties, and the pivotal role of this compound in the development of liquid crystalline materials. We will explore the structure-property relationships that govern its mesomorphic behavior and provide a detailed synthetic protocol for its preparation.

Introduction: Unveiling the Material Science Significance of a Unique Benzonitrile Derivative

Benzonitrile derivatives are a cornerstone in medicinal chemistry, valued for their ability to act as bioisosteres for various functional groups and their role in modulating pharmacological activity.[1] However, the unique structural combination of a 4-cyanophenyl group with a 5-butyl-1,3-dioxane ring in this compound directs its utility towards a different scientific domain: materials science, and specifically, liquid crystals.[2][3]

The 1,3-dioxane ring, a six-membered heterocycle, provides a rigid and stereochemically defined core, which is a critical feature for the formation of liquid crystalline phases. The presence of a terminal cyano group on the phenyl ring introduces a strong dipole moment, further influencing the intermolecular interactions that lead to the self-assembly of molecules into ordered, yet fluid, mesophases.[4] This guide will delve into the technical details of this fascinating molecule, providing researchers with the necessary information to synthesize and explore its potential in advanced material applications.

Chemical Structure and Physicochemical Properties

The chemical identity of this compound is well-established, with its structure and basic properties cataloged in various chemical databases.[5] The molecule consists of a central 1,3-dioxane ring substituted at the 2-position with a 4-cyanophenyl group and at the 5-position with a butyl group. The stereochemistry at the 2 and 5 positions of the dioxane ring, typically the trans configuration, is crucial for maintaining a linear molecular shape, a prerequisite for liquid crystallinity.

Structural Details

-

IUPAC Name: this compound[5]

-

CAS Number: 74800-54-7[5]

-

Molecular Formula: C₁₅H₁₉NO₂[5]

-

Molecular Weight: 245.32 g/mol [5]

-

SMILES: CCCCC1COC(OC1)C2=CC=C(C=C2)C#N

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available, many properties are computationally predicted and await experimental verification.

| Property | Value | Source |

| Molecular Weight | 245.32 g/mol | PubChem[5] |

| XLogP3-AA (Predicted) | 3.3 | PubChem[5] |

| Hydrogen Bond Donor Count | 0 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |

| Rotatable Bond Count | 4 | PubChem[5] |

| Exact Mass | 245.141579 g/mol | PubChem[5] |

| Topological Polar Surface Area | 42.3 Ų | PubChem[5] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 2,5-disubstituted 1,3-dioxanes is typically achieved through the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone. In the case of this compound, the key starting materials are 2-butyl-1,3-propanediol and 4-formylbenzonitrile.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-butyl-1,3-propanediol (1 equivalent), 4-formylbenzonitrile (1 equivalent), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01-0.05 equivalents).

-

Solvent Addition: Add a suitable solvent for azeotropic removal of water, such as toluene or benzene.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.

-

Completion and Quenching: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound. The trans-isomer is typically the major product due to thermodynamic stability.

Application in Liquid Crystals: Structure-Property Relationships

The molecular architecture of this compound is ideally suited for the formation of liquid crystalline phases. The interplay between the different structural motifs gives rise to its mesomorphic properties.

The Role of the 1,3-Dioxane Ring

The 1,3-dioxane ring serves as a rigid core component, which is essential for maintaining the rod-like molecular shape necessary for liquid crystallinity. The trans-configuration of the substituents at the 2 and 5 positions ensures a linear geometry, promoting the parallel alignment of molecules in the mesophase.

The Influence of the 4-Cyanophenyl Group

The 4-cyanophenyl group imparts a strong dipole moment along the long molecular axis. This permanent dipole leads to strong intermolecular dipole-dipole interactions, which contribute to the thermal stability of the liquid crystalline phase. The cyano group is a common terminal substituent in liquid crystal design for this reason.[3]

The Effect of the 5-Butyl Group

The flexible butyl chain at the 5-position of the dioxane ring contributes to the overall anisotropy of the molecule and influences the melting point and the type of liquid crystalline phase formed. The length of this alkyl chain can be varied to fine-tune the mesomorphic properties of the material.

Logical Relationship Diagram

Caption: Structure-property relationships in this compound.

Conclusion and Future Outlook

This compound stands as a testament to the diverse applications of organic molecules. While its structural features might initially suggest potential pharmacological activity, a deeper investigation reveals its true value in the realm of materials science. Its carefully designed molecular architecture makes it a valuable component in the formulation of liquid crystal mixtures for display technologies and other optoelectronic applications.[6][7]

For researchers in drug development, this case serves as an important reminder of the multifaceted nature of chemical structures and the need for a broad perspective in evaluating their potential applications. For materials scientists, this molecule and its analogs continue to be a fertile ground for exploring the fundamental principles of liquid crystal design and for the development of novel materials with tailored properties. Future research may focus on the synthesis of derivatives with different alkyl chain lengths or the incorporation of other functional groups to further modulate the liquid crystalline properties for specific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 5. This compound | C15H19NO2 | CID 543680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ciocoverage.com [ciocoverage.com]

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile CAS number 74800-54-7

An In-depth Technical Guide to 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile (CAS: 74800-54-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: Situating the Molecule in Modern Chemistry

This compound is a bifunctional organic molecule that holds a significant position as a chemical intermediate, particularly in the field of materials science. Its structure, featuring a rigid benzonitrile group and a flexible butyl-substituted dioxane ring, imparts specific physicochemical properties that are highly desirable for the synthesis of liquid crystals.[1][2] Liquid crystals are a unique state of matter, exhibiting properties between those of conventional liquids and solid crystals, making them essential components in display technologies like LCDs.[][4][5] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and safe handling, designed to empower researchers in their scientific endeavors.

Part 1: Core Chemical and Physical Identity

A precise understanding of a molecule's properties is the foundation of its application. The identity and key physicochemical characteristics of this compound are summarized below.

Molecular Structure and Identifiers

The molecule consists of a 4-cyanophenyl group attached to the C2 position of a 1,3-dioxane ring, which is further substituted with a butyl group at the C5 position.

Caption: Chemical structure of this compound.

Physicochemical Data

Quantitative data for the compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 74800-54-7 | [6][7][8][][10] |

| Molecular Formula | C₁₅H₁₉NO₂ | [6][11] |

| Molecular Weight | 245.32 g/mol | [6][11] |

| IUPAC Name | This compound | [6] |

| Monoisotopic Mass | 245.141578849 Da | [6][12] |

| Synonyms | Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)- | [6][11] |

| XLogP3 | 3.3 | [6] |

Part 2: Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that relies on the convergence of two key precursors: 4-Cyanobenzaldehyde and 2-Butylpropane-1,3-diol . The final step is an acid-catalyzed acetal formation. Understanding the synthesis of each precursor is critical for controlling the purity and yield of the final product.

References

- 1. liqcryst.alfa-chemistry.com [liqcryst.alfa-chemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. BRG - Introduction to Liquid Crystals [barrett-group.mcgill.ca]

- 6. This compound | C15H19NO2 | CID 543680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. 74800-54-7|this compound|BLD Pharm [bldpharm.com]

- 10. 74800-54-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 12. PubChemLite - this compound (C15H19NO2) [pubchemlite.lcsb.uni.lu]

A Technical Guide to 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(5-butyl-1,3-dioxan-2-yl)benzonitrile, a specialized organic compound with significant potential in materials science and as a versatile intermediate in synthetic chemistry. While the benzonitrile moiety is a well-recognized pharmacophore in drug discovery, the primary documented applications for this specific molecule lie in the field of liquid crystal technologies. This document details the compound's nomenclature and physicochemical properties, provides a robust, step-by-step protocol for its synthesis via acid-catalyzed acetalization, elucidates the underlying reaction mechanism, and discusses its established and potential applications. The guide is intended for researchers, chemists, and materials scientists engaged in organic synthesis, drug development, and advanced materials engineering.

Compound Identification and Nomenclature

This compound is an aromatic compound characterized by a central benzonitrile unit linked to a 5-butyl-substituted 1,3-dioxane ring. This structure imparts a unique combination of a rigid polar group (the cyanophenyl moiety) and a flexible, non-polar aliphatic chain, which is key to its application in liquid crystal formulations. Accurate identification is critical for regulatory compliance, procurement, and scientific communication.

A comprehensive list of synonyms, registry numbers, and key identifiers has been compiled from various chemical databases to ensure unambiguous identification.

| Identifier Type | Value |

| IUPAC Name | This compound |

| Systematic Name | Benzonitrile, 4-(trans-5-butyl-1,3-dioxan-2-yl)- |

| CAS Number | 74800-54-7, 74240-65-6 |

| Molecular Formula | C₁₅H₁₉NO₂ |

| Molecular Weight | 245.32 g/mol |

| InChIKey | ZCZHIMLDHBRGMF-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1COC(OC1)C2=CC=C(C=C2)C#N |

| Depositor-Supplied Synonyms | trans-2-(4-CYANOPHENYL)-5-N-BUTYL-1,3-DIOXANE, 4-(5-butyl-1,3-dioxan-2-yl)benzenecarbonitrile, 4-(trans-5-Butyl-dioxan-2-yl)-benzonitrile |

Physicochemical and Spectroscopic Properties

The physicochemical properties of a compound dictate its behavior in various systems, influencing solubility, stability, and potential biological interactions. The predicted properties for this compound are summarized below.

| Property | Value | Source |

| Monoisotopic Mass | 245.14159 Da | PubChem |

| XLogP3 | 3.3 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Boiling Point (Predicted) | 352.98 °C at 760 mmHg | LookChem |

| Density (Predicted) | 1.123 g/cm³ | LookChem |

| Refractive Index (Predicted) | 1.538 | LookChem |

Spectroscopic data is essential for the structural confirmation and quality control of the synthesized compound. While a comprehensive public spectral database for this specific molecule is limited, predicted data and analysis of its constituent functional groups provide a reliable basis for characterization.

-

¹H-NMR Spectroscopy: Expected signals would include aromatic protons from the benzonitrile ring (typically in the 7.5-7.8 ppm range), a singlet for the acetal proton, multiplets for the dioxane ring protons, and signals corresponding to the butyl chain (a triplet for the terminal methyl group and multiplets for the methylene groups).

-

¹³C-NMR Spectroscopy: Key signals would include the nitrile carbon (around 118-120 ppm), aromatic carbons, the acetal carbon (around 100-105 ppm), and aliphatic carbons of the dioxane and butyl groups.

-

Mass Spectrometry: The predicted monoisotopic mass is 245.14159 Da. Collision-induced dissociation would likely result in fragmentation of the dioxane ring and the butyl chain. Predicted adducts for analysis include [M+H]⁺ at m/z 246.14887 and [M+Na]⁺ at m/z 268.13081.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2230 cm⁻¹. Other significant bands would include C-O stretching for the dioxane ether linkages and C-H stretching for the aromatic and aliphatic groups.

Synthesis Pathway and Mechanistic Rationale

The most direct and industrially scalable synthesis of this compound involves the acid-catalyzed acetalization of 4-formylbenzonitrile with 2-butyl-1,3-propanediol. This reaction is a classic example of carbonyl group protection and is widely used in organic synthesis for its high efficiency and selectivity.

Synthesis Workflow

The overall workflow is a straightforward one-pot synthesis followed by purification. The process involves combining the starting materials with an acid catalyst in a solvent capable of azeotropically removing water to drive the reaction to completion.

An In-depth Technical Guide to the Mesogenic Properties of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the anticipated mesogenic properties of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile, a liquid crystalline compound featuring a 1,3-dioxane ring. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from analogous compounds and established characterization methodologies to project its behavior. We will explore the molecular design, a proposed synthetic pathway, and the critical experimental protocols for characterizing its liquid crystal phases. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the structure-property relationships of dioxane-based liquid crystals.

Introduction: The Significance of Dioxane-Based Liquid Crystals

Liquid crystals (LCs) represent a unique state of matter that exhibits properties intermediate between those of a conventional liquid and a solid crystal.[1] This mesomorphic state is characterized by long-range orientational order of the constituent molecules, leading to anisotropic physical properties. The incorporation of heterocyclic rings, such as 1,3-dioxane, into the molecular core of liquid crystals has been a subject of considerable research.[2] These structures can influence the molecule's geometry, polarity, and intermolecular interactions, thereby tuning the mesogenic properties.

The target molecule, this compound, combines a flexible butyl group, a semi-rigid dioxane ring, and a polar benzonitrile group. The cyano (C≡N) group is a strong dipole, which is known to enhance the stability of nematic and smectic phases in liquid crystals due to strong dipole-dipole interactions.[3][4] The butyl chain contributes to the molecular aspect ratio and can influence the melting point and the type of mesophase formed. This guide will provide a projected analysis of the synthesis and mesogenic characterization of this promising compound.

Molecular Structure and Design Rationale

The molecular architecture of this compound is key to its potential liquid crystalline behavior.

-

PubChem CID: 543680[5]

-

Molecular Formula: C₁₅H₁₉NO₂[5]

-

Molecular Weight: 245.32 g/mol [5]

-

IUPAC Name: this compound[5]

The molecule can be deconstructed into three key functional components:

-

The Benzonitrile Group: This rigid, polar moiety is a common feature in calamitic (rod-shaped) liquid crystals. The strong dipole of the nitrile group promotes the parallel alignment of molecules necessary for mesophase formation.

-

The 1,3-Dioxane Ring: This heterocyclic ring acts as a core component, contributing to the overall rigidity and length of the molecule. The stereochemistry of the substituents on the dioxane ring can also play a role in the packing and mesophase behavior.

-

The Butyl Chain: This flexible alkyl chain provides a degree of fluidity and influences the melting point. The length of the alkyl chain is a critical parameter in determining the type of mesophase (e.g., nematic vs. smectic) and the temperature range of its stability.

Below is a diagram illustrating the molecular structure.

Caption: Molecular structure of this compound.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a straightforward acetalization reaction. A plausible synthetic route is outlined below.

Protocol: Synthesis of this compound

Materials:

-

4-Cyanobenzaldehyde

-

2-Butyl-1,3-propanediol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Dean-Stark apparatus

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (eluents)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine 4-cyanobenzaldehyde (1.0 eq), 2-butyl-1,3-propanediol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

-

Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

-

Quenching and Extraction: Cool the reaction mixture to room temperature. Wash the mixture with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

References

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - this compound (C15H19NO2) [pubchemlite.lcsb.uni.lu]

- 3. ajchem-a.com [ajchem-a.com]

- 4. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C15H19NO2 | CID 543680 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Mesomorphic World of Benzonitrile Derivatives: A Technical Guide to Phase Behavior, Synthesis, and Characterization

Introduction: The Unique Role of the Nitrile Group in Mesophase Formation

Liquid crystals represent a fascinating state of matter, exhibiting a delicate balance of the long-range order of crystalline solids and the fluidity of isotropic liquids.[1] Within the vast landscape of mesogenic molecules, benzonitrile derivatives hold a place of particular significance, primarily due to the profound influence of the terminal cyano (-C≡N) group.[2] This strongly polar, electron-withdrawing group imparts a large dipole moment along the principal molecular axis, which is a critical factor in promoting the anisotropic intermolecular interactions necessary for the formation of liquid crystalline phases.[3] These interactions, a combination of dipole-dipole forces and π-π stacking of the aromatic cores, lead to the self-assembly of molecules into ordered, yet fluid, arrangements known as mesophases.[2][4]

This guide provides an in-depth exploration of the liquid crystal phases of calamitic (rod-shaped) benzonitrile derivatives.[4][5] We will delve into the fundamental principles of their molecular design, detail the synthesis of key compound classes, provide comprehensive protocols for their characterization, and discuss their applications, which have been pivotal in technologies such as Liquid Crystal Displays (LCDs).[6]

Section 1: Molecular Architecture and its Influence on Mesomorphic Behavior

The ability of a benzonitrile derivative to form a liquid crystal phase, and the specific type of phase (e.g., nematic, smectic), is intricately linked to its molecular structure. Calamitic mesogens are typically composed of a rigid core, flexible terminal chains, and sometimes linking groups connecting the aromatic units.[7]

The Rigid Core: Foundation of Anisotropy

The core structure, usually comprising two or more linked phenyl rings (as in biphenyls or terphenyls), provides the necessary shape anisotropy (rod-like character) for mesophase formation.[7] The inclusion of the benzonitrile moiety is a classic design strategy. The linearity of the biphenyl or terphenyl core, coupled with the strong longitudinal dipole from the cyano group, enhances the tendency for parallel alignment of the molecules.[8]

The Terminal Alkyl/Alkoxy Chain: Modulator of Phase Stability and Type

The flexible alkyl (-CnH2n+1) or alkoxy (-OCnH2n+1) chain at the end of the molecule plays a crucial role in modulating the melting and clearing points (the temperature at which the liquid crystal transitions to an isotropic liquid).

-

Chain Length: Increasing the alkyl chain length generally depresses the melting point. However, it also tends to promote higher-ordered smectic phases over the nematic phase. This is due to the increased van der Waals interactions between the chains, which favor layered arrangements.[9]

-

Odd-Even Effect: A pronounced "odd-even" effect is often observed in homologous series, where the clearing temperatures for derivatives with an even number of carbons in the alkyl/alkoxy chain are higher than those of their neighbors with an odd number of carbons. This is attributed to the orientation of the terminal C-C bond relative to the molecular axis, which affects the overall molecular anisotropy.

Linking Groups: Fine-Tuning Molecular Geometry

Linking groups, such as esters (-COO-) or Schiff bases (-CH=N-), are incorporated between aromatic rings to extend the rigid core and influence the overall linearity and polarity of the molecule. Ester linkages, for example, are widely used and contribute to the stability of the mesophase.[10] Schiff bases, formed from precursors like 4-aminobenzonitrile, also create highly conjugated, linear molecules conducive to liquid crystal formation.[3]

Section 2: Synthesis of Key Benzonitrile Liquid Crystals

The synthesis of benzonitrile-based liquid crystals involves standard organic chemistry reactions, with a focus on building the core structure and attaching the desired terminal groups. Below are representative, detailed protocols for the synthesis of foundational precursors and a classic liquid crystal class.

Synthesis of the Core Precursor: 4-Cyano-4'-hydroxybiphenyl

This precursor is fundamental for synthesizing numerous benzonitrile liquid crystals, particularly the widely studied nOCB (4-alkoxy-4'-cyanobiphenyl) series. One common route involves the demethylation of 4-cyano-4'-methoxybiphenyl.[11]

Experimental Protocol: Demethylation of 4-Cyano-4'-methoxybiphenyl [11]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-cyano-4'-methoxybiphenyl (10.0 g) and pyridinium chloride (30.0 g).

-

Heating: Heat the mixture to 200°C under a nitrogen atmosphere and maintain this temperature for 2 hours.

-

Workup: Cool the reaction mixture to approximately 110°C. Carefully add pyridine (50 mL), followed by 1N hydrochloric acid (50 mL).

-

Extraction: Cool the mixture to room temperature and extract the product with chloroform (1 x 100 mL, then 1 x 25 mL).

-

Washing and Drying: Combine the organic extracts and wash twice with water (100 mL each). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure to yield crude 4-cyano-4'-hydroxybiphenyl. The product can be further purified by recrystallization.

Synthesis of Ester-Linked Benzonitrile Liquid Crystals

This protocol describes the esterification of 4-cyano-4'-hydroxybiphenyl with an alkoxybenzoic acid, a common method for creating mesogens with an ester linking group.

Experimental Protocol: Synthesis of 4-Cyano-4'-biphenyl 4-(Hexyloxy)benzoate

-

Acid Chloride Formation: In a flask, reflux 4-(hexyloxy)benzoic acid (1.0 eq) with an excess of thionyl chloride (SOCl₂) for 2 hours to form the corresponding acid chloride. Remove the excess thionyl chloride under reduced pressure.

-

Esterification Reaction: Dissolve 4-cyano-4'-hydroxybiphenyl (1.0 eq) and the prepared 4-(hexyloxy)benzoyl chloride in dry pyridine. Stir the mixture at room temperature overnight.

-

Workup: Pour the reaction mixture into a mixture of ice and dilute hydrochloric acid to precipitate the crude product.

-

Purification: Filter the solid product, wash thoroughly with water, and then with a dilute sodium bicarbonate solution, followed by water again until the washings are neutral.

-

Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) until a constant transition temperature is achieved, as verified by DSC.[12]

Section 3: Characterization of Liquid Crystal Phases

Identifying the specific mesophases and their transition temperatures is critical. A combination of Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) provides a comprehensive characterization.[13]

Polarized Optical Microscopy (POM)

POM is the primary tool for visually identifying liquid crystal phases based on their unique optical textures.[9] The birefringent nature of liquid crystals causes them to interact with polarized light, producing characteristic patterns.[14]

Experimental Protocol: Sample Preparation and Observation

-

Sample Preparation: Place a small amount (a few milligrams) of the benzonitrile derivative on a clean glass microscope slide.

-

Heating: Place the slide on a hot stage attached to the polarizing microscope. Heat the sample above its clearing point to the isotropic liquid state.

-

Cell Formation: Place a clean coverslip over the molten sample and press gently to create a thin, uniform film.

-

Observation: Cool the sample slowly (e.g., 1-5 °C/min) from the isotropic phase while observing through the crossed polarizers.

-

Texture Identification: As the sample cools, it will transition into different mesophases, each with a characteristic texture.

-

Nematic (N) Phase: Often appears as a "Schlieren" texture with dark brushes corresponding to topological defects, or a "marbled" texture.[15]

-

Smectic A (SmA) Phase: Typically forms a "focal conic fan" texture when cooling from the nematic phase or "batonnets" (rod-like structures) when growing from the isotropic liquid.[15][16]

-

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the heat flow into or out of a sample as a function of temperature.[17] It is used to quantitatively determine the temperatures and enthalpy changes (ΔH) associated with phase transitions.[18]

Interpreting a DSC Thermogram:

-

Heating Cycle: Endothermic peaks (heat absorption) correspond to transitions to a higher-entropy state. The largest peak is typically the crystal-to-mesophase or crystal-to-isotropic transition (melting). Smaller peaks at higher temperatures represent mesophase-to-mesophase (e.g., SmA to N) or mesophase-to-isotropic (clearing) transitions.[17]

-

Cooling Cycle: Exothermic peaks (heat release) show the reverse transitions. Supercooling is common, meaning crystallization often occurs at a lower temperature on cooling than melting does on heating.

-

Enantiotropic vs. Monotropic: If a mesophase is observed on both heating and cooling cycles, it is enantiotropic. If it only appears on cooling, it is monotropic.

X-ray Diffraction (XRD)

XRD provides definitive information about the molecular arrangement within a phase.[13] By analyzing the diffraction pattern, one can determine the type of positional order.

-

Nematic Phase: Shows only diffuse scattering at wide angles, corresponding to the average lateral spacing of the molecules, and sometimes diffuse scattering at small angles if there are short-range smectic-like fluctuations (cybotactic clusters).

-

Smectic Phases: Exhibit one or more sharp, low-angle diffraction peaks (Bragg reflections) that correspond to the smectic layer spacing (d). This provides direct evidence of the one-dimensional positional order characteristic of smectic phases.

Section 4: Structure-Property Data of Benzonitrile Derivatives

The systematic study of homologous series is fundamental to understanding structure-property relationships. The cyanobiphenyls are the most well-documented class.

Table 1: Phase Transition Temperatures for 4-Alkyl-4'-cyanobiphenyls (nCB)

| Compound (n) | Structure | Cr → N/I (°C) | N → I (°C) |

| 5CB | C₅H₁₁-(Ph)₂-CN | 22.0 | 35.0 |

| 6CB | C₆H₁₃-(Ph)₂-CN | 14.5 | 29.0 |

| 7CB | C₇H₁₅-(Ph)₂-CN | 30.0 | 42.8 |

| 8CB | C₈H₁₇-(Ph)₂-CN | 21.5 (Cr→SmA) | 40.5 |

Note: 8CB exhibits a Smectic A to Nematic transition at 33.5°C.

Table 2: Phase Transition Temperatures for 4-Alkoxy-4'-cyanobiphenyls (nOCB)

| Compound (n) | Structure | Cr → N/SmA (°C) | SmA → N (°C) | N → I (°C) |

| 5OCB | C₅H₁₁O-(Ph)₂-CN | 52.0 | 54.0 | 68.0 |

| 6OCB | C₆H₁₃O-(Ph)₂-CN | 60.5 | - | 76.5 |

| 7OCB | C₇H₁₅O-(Ph)₂-CN | 54.0 | 61.0 | 75.0 |

| 8OCB | C₈H₁₇O-(Ph)₂-CN | 54.5 | 67.0 | 80.0 |

Data compiled from various sources. Cr = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic Liquid.

These tables clearly illustrate the principles discussed in Section 1. For instance, the introduction of the oxygen atom in the nOCB series generally increases the transition temperatures compared to the nCB series. Furthermore, the tendency to form smectic phases increases with longer chain lengths, as seen in 8CB and the longer nOCB homologues.

Conclusion

Benzonitrile derivatives are a cornerstone of liquid crystal research and technology. Their predictable structure-property relationships, driven by the powerful dipole of the cyano group and the geometry of the aromatic core, make them ideal subjects for both fundamental studies and practical applications. A thorough understanding of their synthesis and the application of complementary characterization techniques like POM, DSC, and XRD are essential for designing new materials with tailored mesomorphic properties for next-generation technologies.

References

- 1. Liquid crystal - Wikipedia [en.wikipedia.org]

- 2. Classification and Examples of Liquid Crystals - CleanEnergyWIKI [cleanenergywiki.org]

- 3. mdpi.com [mdpi.com]

- 4. ijmr.net.in [ijmr.net.in]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. bhu.ac.in [bhu.ac.in]

- 11. colorado.edu [colorado.edu]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. cskscientificpress.com [cskscientificpress.com]

- 15. iosrjen.org [iosrjen.org]

- 16. researchgate.net [researchgate.net]

- 17. ukessays.com [ukessays.com]

- 18. prepchem.com [prepchem.com]

The Dioxane Ring: A Cornerstone in Modern Liquid Crystal Design

An In-Depth Technical Guide

Abstract

The 1,3-dioxane ring has emerged as a pivotal structural motif in the design of high-performance liquid crystals, fundamentally altering the landscape of electro-optical materials. Its incorporation into mesogenic molecules imparts a unique combination of properties, most notably a significant influence on dielectric anisotropy and the stabilization of exotic phases such as the ferroelectric nematic phase. This guide provides a comprehensive exploration of the multifaceted role of the dioxane ring, detailing its impact on molecular geometry, mesophase behavior, and key physical properties including dielectric permittivity, birefringence, and viscosity. We will delve into the causal mechanisms behind these effects, present detailed protocols for the synthesis and characterization of dioxane-based liquid crystals, and discuss their transformative potential in next-generation display technologies and advanced optical materials.

Introduction: The Molecular Architecture of Liquid Crystals

Liquid crystals (LCs) represent a unique state of matter, exhibiting the fluidity of a liquid while maintaining a degree of the long-range molecular order found in crystalline solids.[1] This duality is the foundation for their widespread application in technologies ranging from flat-panel displays and smart windows to advanced sensors and telecommunication devices.[1][2] The macroscopic properties of a liquid crystal material are a direct consequence of the chemical structure and geometry of its constituent molecules. Parameters such as molecular length, rigidity, and the presence of polar groups dictate the formation and stability of different mesophases (e.g., nematic, smectic) and define critical performance metrics like switching voltage, response time, and optical contrast.

Historically, LC design has centered on rigid, aromatic cores (like biphenyls or terphenyls) to promote the anisotropic, rod-like shape necessary for mesophase formation.[3] However, the pursuit of materials with superior properties, particularly high dielectric anisotropy (Δε) for low-voltage applications, has driven the exploration of more complex molecular architectures.[2] In this context, the introduction of saturated heterocyclic rings, specifically the 1,3-dioxane ring, has been a paradigm-shifting innovation. This guide examines the critical role of this structural unit, explaining how its unique stereochemistry and electronic nature are harnessed to create some of the most advanced liquid crystal materials to date.

Structural and Steric Influence of the Dioxane Ring

The defining characteristic of the 1,3-dioxane ring is its non-aromatic, saturated nature, which forces it to adopt a puckered, three-dimensional conformation, typically a chair form. This has profound implications for the overall molecular geometry of the mesogen.

-

Deviation from Linearity: Unlike a flat phenyl ring, the chair-like structure of the dioxane ring introduces a slight kink or deviation from perfect molecular linearity. This can influence intermolecular interactions and packing efficiency within the liquid crystalline matrix. Research comparing 1,3-dioxaperhydrophenanthrenes to their parent perhydrophenanthrene counterparts suggests that this deviation can lead to a reduction in mesophase stability.

-

Increased Molecular Breadth: The presence of the dioxane ring, particularly when compared to a single aromatic ring, can increase the overall breadth of the molecule. This steric bulk affects how molecules pack together, influencing the type of mesophase that is favored. For example, wider molecules may be less inclined to form the more ordered smectic phases.[4]

-

Conformational Rigidity: Despite being a saturated ring, the dioxane structure provides a degree of rigidity to the molecular core. This helps maintain the overall anisotropic shape required for liquid crystallinity. The introduction of gem-difluoro substitution at the 5-position of the ring can further rigidify the six-membered ring through stereoelectronic interactions.[5]

Impact on Key Physical Properties

The incorporation of a dioxane ring most significantly impacts the dielectric properties of a liquid crystal, but it also influences its optical anisotropy and viscosity.

Dielectric Anisotropy (Δε)

Dielectric anisotropy (Δε = ε|| - ε⊥), the difference in dielectric permittivity parallel and perpendicular to the molecular long axis, is arguably the most critical parameter for display applications. It directly influences the driving voltage of an LC device; a larger Δε allows for lower operating voltages.[2]

The two oxygen atoms in the 1,3-dioxane ring possess lone pairs of electrons, creating a significant dipole moment component that is perpendicular (transverse) to the main axis of the molecule. This intrinsic transverse dipole is a powerful tool for engineering the overall dielectric anisotropy.

-

Negative Δε: When the dioxane ring is a central part of the core and terminal polar groups (like cyano) are absent, the transverse dipole often dominates, leading to materials with a large negative dielectric anisotropy.[6]

-

Positive Δε and Ferroelectricity: The most groundbreaking discovery related to dioxane-based LCs is their capacity to form a ferroelectric nematic (NF) phase .[7] Molecules like C3-DIO, which combine a dioxane unit with strong polar groups (e.g., fluorine atoms), exhibit an unusually large net molecular dipole moment.[2] In the NF phase, these dipoles align, leading to macroscopic spontaneous polarization and an extraordinarily high dielectric constant, often exceeding 10,000.[7][8]

-

Causality: A clear correlation has been established between the magnitude of the total molecular dipole moment and the emergence of this ferroelectric phase. Molecules with a calculated dipole moment above a threshold of approximately 8.5 Debye tend to exhibit the NF phase, while those below this value show a conventional paraelectric nematic phase.[8] The introduction of strong electron-withdrawing groups, such as a cyano group, can further enhance the dipole moment (to >13 D) and the resulting dielectric constant.[8]

-

Optical Anisotropy (Birefringence, Δn)

Birefringence (Δn = ne - no) is a measure of the difference in refractive index for light polarized parallel and perpendicular to the LC director. It is crucial for determining the light modulation efficiency and thickness of an LC cell.[9]

High birefringence is typically associated with molecules containing long, conjugated π-electron systems, such as multiple aromatic rings and acetylene linkages.[3] The 1,3-dioxane ring, being a saturated aliphatic structure, does not contribute to π-electron conjugation. Consequently, its inclusion in a mesogenic core generally acts to reduce the overall birefringence compared to an analogous, fully aromatic compound. This effect can be desirable for specific applications where a lower Δn is required. However, for high-Δn applications, dioxane rings are typically used in conjunction with other highly polarizable structural units, such as tolane groups, to achieve the desired optical properties.[10]

Viscosity (η)

Viscosity is a critical factor influencing the switching speed of a liquid crystal device. Lower viscosity allows the molecules to reorient more quickly in response to an electric field. The viscosity of a liquid crystal is highly dependent on its molecular structure.[11]

Generally, molecules with rigid cores containing multiple aromatic rings exhibit higher viscosity.[11] The inclusion of saturated rings, such as cyclohexane or dioxane, disrupts the close packing and "stacking" of aromatic cores, leading to a reduction in viscosity .[11] This is a significant advantage of using dioxane rings, as it allows for the design of materials that can combine desirable dielectric properties with faster response times.

Table 1: Properties of Dioxane-Containing Liquid Crystal Analogues

| Compound Analogue (Modification from C3-DIO) | Phase Sequence on Cooling (°C)[2] | Total Dipole Moment (μ, Debye)[2] | Ferroelectric Phase Observed?[2] |

| C3-DIO (Reference) | N (192.3) Cryst | 9.77 | Yes (NF) |

| Analogue 4 (2,3-difluorobenzoate) | N (198.8) Cryst | 9.07 | No |

| Analogue 5 (2,5-difluorobenzoate) | N (182.0) Cryst | 9.09 | No |

| Analogue 7 (CN group instead of F) | N (184.2) Cryst | 13.14 | Yes (NF) |

| Analogue 6 (H instead of F) | N (197.8) Cryst | 8.00 | No |

Data sourced from Matsukizono et al., Journal of Materials Chemistry C, 2023.[2] This table clearly demonstrates the structure-property relationship, where a total dipole moment above ~8.5 D correlates with the emergence of a ferroelectric phase.[8]

Synthesis and Characterization Protocols

The creation and validation of novel dioxane-based liquid crystals rely on established synthetic chemistry and rigorous physical characterization.

Experimental Protocol: Synthesis of a Dioxane-Based LC Core

This protocol is a representative example of the key acetalization step used to form the 1,3-dioxane ring, based on literature procedures.[12]

Objective: To synthesize a 2-aryl-5-alkyl-1,3-dioxane intermediate.

Materials:

-

Substituted Benzaldehyde (e.g., 3,5-Difluorobenzaldehyde)

-

Substituted 1,3-Propanediol (e.g., 2-n-propyl-1,3-propanediol)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) - Catalyst

-

Anhydrous Magnesium Sulfate (MgSO₄) - Dehydrating Agent

-

Dichloromethane (CH₂Cl₂) - Solvent

-

Standard glassware for organic synthesis

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add the substituted benzaldehyde (1.0 eq), 2-n-propyl-1,3-propanediol (1.2 eq), and anhydrous MgSO₄ (4-5 eq).

-

Solvation: Add dry CH₂Cl₂ to the flask to dissolve and suspend the reagents.

-

Catalysis: Add a catalytic amount of TsOH·H₂O (0.1 eq) to the mixture.

-

Reaction: Stir the mixture at a moderately elevated temperature (e.g., 40°C) for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Extraction: Upon completion, cool the mixture and add cold deionized water. Extract the aqueous layer with CH₂Cl₂.

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica-gel column chromatography to yield the pure 1,3-dioxane derivative.[12]

Experimental Protocol: Characterization Workflow

A multi-technique approach is essential to fully characterize the properties of a new dioxane-based liquid crystal.

1. Phase Transition Analysis - Differential Scanning Calorimetry (DSC)

-

Methodology: A small sample (~2-5 mg) is hermetically sealed in an aluminum pan. The sample is subjected to a controlled heating and cooling cycle (e.g., at 5°C/min) in a DSC instrument.

-

Data Output: Endothermic and exothermic peaks in the heat flow curve correspond to phase transitions (e.g., Crystal-to-Nematic, Nematic-to-Isotropic). This provides precise transition temperatures and enthalpies.

2. Mesophase Identification - Polarized Optical Microscopy (POM)

-

Methodology: A small amount of the LC sample is placed on a microscope slide, heated to its isotropic phase on a hot stage, and then slowly cooled. The sample is observed between crossed polarizers.

-

Data Output: Different LC phases exhibit characteristic optical textures (e.g., Schlieren texture for nematic, focal-conic fan texture for smectic A). Observation of these textures allows for unambiguous phase identification.

3. Dielectric Properties - Dielectric Spectroscopy

-

Methodology: The LC sample is injected into a liquid crystal cell with transparent electrodes (e.g., ITO-coated glass) of a known thickness (~10 µm).[2] An impedance analyzer applies a small AC voltage (e.g., 0.1 Vrms) across a range of frequencies (1 Hz to 10 MHz). The measurements are performed at various temperatures as the cell is cooled from the isotropic phase.[2]

-

Data Output: This technique yields the dielectric permittivity (ε' and ε'') as a function of frequency and temperature, from which the dielectric anisotropy (Δε) can be calculated.

4. Ferroelectric Confirmation - Polarization Reversal Current Measurement

-

Methodology: A triangular wave voltage (e.g., ±20 V, 0.1-100 Hz) is applied to the LC cell within the suspected NF phase. The resulting polarization current is measured.

-

Data Output: The presence of a polarization current peak upon voltage reversal is a hallmark of ferroelectric switching. Integrating the current over time yields a D-E hysteresis loop, confirming the ferroelectric nature of the phase.

References

- 1. dakenchem.com [dakenchem.com]

- 2. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC05363B [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. BJOC - 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions [beilstein-journals.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Anisotropic fluid with phototunable dielectric permittivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 12. rsc.org [rsc.org]

Physical properties of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

An In-depth Technical Guide to the Physical Properties of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the compound this compound. While experimentally determined data for this specific molecule is limited in publicly accessible literature, this document serves as a vital resource for researchers, scientists, and drug development professionals by not only consolidating available information but also by providing detailed, field-proven methodologies for its empirical determination. Grounded in authoritative protocols and IUPAC standards, this guide explains the causality behind experimental choices, ensuring a trustworthy and self-validating framework for characterization. The objective is to equip researchers with the necessary knowledge to thoroughly analyze this and similar novel compounds, ensuring data integrity and reproducibility.

Introduction and Compound Identification

This compound is a moderately complex organic molecule featuring a benzonitrile group attached to a substituted 1,3-dioxane ring. The presence of the polar nitrile group and the largely nonpolar butyl-dioxane moiety suggests a compound with nuanced solubility and physicochemical characteristics that are of interest in medicinal chemistry and materials science. Benzonitrile derivatives, for instance, are precursors in the synthesis of various pharmaceuticals and agrochemicals.[1]

Accurate characterization of its physical properties is a prerequisite for any application, from designing reaction conditions for further synthesis to formulating it for biological assays. This guide provides the foundational knowledge for such characterization.

Compound Identifiers:

-

IUPAC Name: this compound[2]

-

CAS Number: 74800-54-7[2][4][5] (Note: A stereoisomer, 4-(trans-5-butyl-1,3-dioxan-2-yl)benzonitrile, is associated with CAS 74240-65-6[3])

Molecular Structure and Core Physicochemical Properties

The structural features of a molecule dictate its physical properties. The diagram below illustrates the two-dimensional structure of this compound.

Caption: 2D structure of this compound.

Data Summary Table

The table below summarizes the available computed and essential physical properties. Experimentally determined values, once obtained, should be recorded here.

| Property | Value | Source / Method |

| Molecular Weight | 245.32 g/mol | Computed[2][3] |

| Molecular Formula | C₁₅H₁₉NO₂ | - |

| CAS Number | 74800-54-7 | -[4][5] |

| XLogP3 | 3.3 | Computed[2][6] |

| Melting Point | Not available | To be determined (See Section 3.1) |

| Boiling Point | Not available | To be determined (See Section 3.2) |

| Solubility | Not available | To be determined (See Section 3.3) |

Experimental Protocols for Physical Property Determination

The following sections outline the standard, authoritative methodologies for determining the key physical properties of a novel organic compound like this compound. Adherence to these protocols is crucial for generating reliable and reproducible data.

Workflow for Physical Characterization

The logical flow for characterizing a new compound is depicted below. It begins with basic identification and proceeds through the determination of fundamental physical constants.

Caption: General workflow for physical property characterization.

Melting Point Determination

Expertise & Causality: The melting point is a critical indicator of a substance's purity.[7] A sharp melting range (typically <1°C) suggests a high degree of purity, while a broad or depressed melting range often indicates the presence of impurities. For a crystalline solid, this temperature marks the transition from a highly ordered solid state to a liquid state.

Protocol: Digital Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: Finely powder a small amount (2-3 mg) of dry this compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a fast ramp rate (~10-20°C/min) to quickly find an approximate melting range. This prevents spending excessive time in the final, precise measurement.

-

Precise Determination: Using a fresh sample, heat the block rapidly to about 20°C below the approximate melting point found in the previous step. Then, reduce the ramp rate to 1-2°C/min to allow for thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this as the melting range.[8]

Trustworthiness: This protocol is self-validating by first performing a rapid scan to establish a baseline, followed by a slow, precise measurement to ensure accuracy. Calibrating the apparatus with known standards (e.g., benzoic acid) is essential for instrument validation.

Boiling Point Determination

Expertise & Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9] It is a characteristic physical constant that is highly sensitive to changes in atmospheric pressure. For this reason, reporting the pressure at which the boiling point was measured is mandatory for data integrity.[10][11]

Protocol: Simple Distillation This method is suitable for determining the boiling point of quantities greater than 5 mL.

-

Apparatus Setup: Assemble a simple distillation apparatus in a fume hood, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[9]

-

Sample Introduction: Place approximately 10 mL of this compound and a few boiling chips into the round-bottom flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

-

Heating: Gently heat the flask. As the liquid boils, vapor will rise and condense in the condenser.

-

Data Recording: The temperature will rise and then stabilize. Record the constant temperature at which the liquid is actively distilling as the boiling point.[9] Note the atmospheric pressure during the measurement.

Trustworthiness: The stability of the temperature reading during distillation validates the measurement. A fluctuating temperature may indicate an impure sample or improper thermometer placement.

Solubility Profiling

Expertise & Causality: Solubility is a measure of how much solute can dissolve in a given solvent at a specific temperature. A solubility profile across a range of solvents (polar, non-polar, protic, aprotic) provides critical insights into the compound's intermolecular forces and is essential for applications in chromatography, reaction chemistry, and formulation.[12] The principle "like dissolves like" is the guiding heuristic.[8]

Protocol: Qualitative Solubility Test

-

Solvent Selection: Prepare a set of test tubes, each containing 1 mL of a different solvent. A standard panel should include:

-

Water (polar, protic)

-

Ethanol (polar, protic)

-

Dichloromethane (polar, aprotic)

-

Ethyl Acetate (moderately polar)

-

Hexane (non-polar)

-

-

Sample Addition: To each test tube, add a small, pre-weighed amount of this compound (e.g., 10 mg).

-

Observation: Agitate the mixture (e.g., using a vortex mixer) for 30-60 seconds.

-

Classification: Observe if the solid dissolves completely. Classify the solubility as:

-

Soluble: The entire solid dissolves.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No visible dissolution occurs.[12]

-

-

Data Reporting: Report the results in a table, noting the temperature of the experiment. For quantitative analysis, more advanced techniques like UV-Vis spectrophotometry or HPLC would be employed after creating saturated solutions.

Trustworthiness: This protocol is validated by using a consistent amount of solute and solvent and by testing against a diverse panel of solvents, which provides a cross-reference for the compound's polarity.

Authoritative Grounding and Data Reporting

All experimental data should be reported in accordance with IUPAC (International Union of Pure and Applied Chemistry) guidelines.[13][14][15] This ensures that the data is unambiguous, comparable across different studies, and scientifically rigorous. Key recommendations include:

-

Purity Statement: The purity of the chemical sample must be stated numerically and the method of determination described.[10]

-

SI Units: Only SI units should be used for reporting data.[10]

-

Pressure Reporting: For boiling points, the experimental pressure must be reported. The term "atmospheric pressure" should be avoided in favor of a specific value (e.g., 101.3 kPa).[11]

Conclusion

This guide establishes a robust framework for understanding and determining the physical properties of this compound. While specific experimental values are not yet widely published, the provided protocols, grounded in established chemical principles and authoritative standards, empower researchers to generate high-quality, reliable data. The systematic application of these methodologies will yield the crucial physical constants needed to advance research and development involving this compound.

References

- 1. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]

- 2. This compound | C15H19NO2 | CID 543680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. 74800-54-7|this compound|BLD Pharm [bldpharm.com]

- 6. PubChemLite - this compound (C15H19NO2) [pubchemlite.lcsb.uni.lu]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. FPE Guidelines For Reporting of New Experimental Property Data [trc.nist.gov]

- 11. Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. amherst.edu [amherst.edu]

- 13. iupac.org [iupac.org]

- 14. iupac.org [iupac.org]

- 15. youtube.com [youtube.com]

A Technical Guide to the Spectroscopic Characterization of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile, a molecule incorporating a benzonitrile moiety and a substituted 1,3-dioxane ring, presents a unique combination of functional groups with potential applications in medicinal chemistry and liquid crystal research. This guide provides a comprehensive technical overview of the predicted spectroscopic data for this compound, offering researchers a predictive framework for its identification and characterization. We will delve into the theoretical underpinnings of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles. Furthermore, this document outlines detailed, field-proven protocols for the acquisition of high-quality spectroscopic data.

The molecular structure of this compound is presented below, with atoms numbered for the purpose of spectroscopic assignment.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex, with distinct signals for the aromatic, dioxane, and butyl moieties. The chemical shifts are influenced by the electronic environment of each proton.[2][3]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2, H6 | 7.70 - 7.80 | Doublet | ~8.0 | 2H |

| H3, H5 | 7.55 - 7.65 | Doublet | ~8.0 | 2H |

| H9 (acetal) | 5.70 - 5.80 | Singlet | - | 1H |

| H11 (axial) | 4.20 - 4.30 | Doublet of Doublets | ~11.5, ~4.5 | 2H |

| H11 (equatorial) | 3.80 - 3.90 | Doublet of Doublets | ~11.5, ~2.5 | 2H |

| H12 | 1.90 - 2.05 | Multiplet | - | 1H |

| H14 | 1.30 - 1.45 | Multiplet | - | 2H |

| H15, H16 | 1.20 - 1.40 | Multiplet | - | 4H |

| H17 | 0.85 - 0.95 | Triplet | ~7.0 | 3H |

Expertise & Experience in Interpretation:

-

Aromatic Region: The protons on the benzonitrile ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The electron-withdrawing nature of the nitrile group will deshield the adjacent protons (H3, H5), shifting them slightly downfield compared to the protons ortho to the dioxane substituent (H2, H6).

-

Acetal Proton (H9): This proton is highly deshielded due to being bonded to a carbon atom that is attached to two oxygen atoms. It is expected to appear as a sharp singlet downfield.

-

Dioxane Protons (H11, H12): The 1,3-dioxane ring typically adopts a chair conformation.[4] This leads to magnetically non-equivalent axial and equatorial protons on C11, which will exhibit complex splitting patterns due to both geminal and vicinal coupling. The axial protons are generally found at a lower chemical shift than the equatorial protons. The proton at C12 will be a complex multiplet due to coupling with the adjacent dioxane and butyl protons.

-

Butyl Chain Protons (H14-H17): These protons will appear in the aliphatic region of the spectrum. The terminal methyl group (H17) is expected to be a triplet, while the methylene groups (H14, H15, H16) will show complex overlapping multiplets.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.[5][6]

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C4 (C=O) | 160.0 - 165.0 |

| C1 | 145.0 - 150.0 |

| C3, C5 | 132.0 - 133.0 |

| C2, C6 | 128.0 - 129.0 |

| C7 (C≡N) | 118.0 - 119.0 |

| C-CN (ipso) | 110.0 - 115.0 |

| C9 (acetal) | 100.0 - 102.0 |

| C11 | 65.0 - 68.0 |

| C12 | 35.0 - 38.0 |

| C14 | 28.0 - 30.0 |

| C15 | 22.0 - 24.0 |

| C16 | 22.0 - 24.0 |

| C17 | 13.5 - 14.5 |

Expertise & Experience in Interpretation:

-

Aromatic and Nitrile Carbons: The carbons of the benzonitrile ring will appear in the downfield region (110-150 ppm). The carbon of the nitrile group (C7) will have a characteristic shift around 118 ppm. The ipso-carbon attached to the nitrile group will also be in this region.

-

Acetal Carbon (C9): The carbon of the acetal group is significantly deshielded by the two attached oxygen atoms and will appear around 100-102 ppm.

-

Dioxane and Butyl Carbons: The carbons of the dioxane ring and the butyl chain will appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.

Experimental Protocol: NMR Spectroscopy

Trustworthiness through Self-Validating Systems: This protocol is designed to ensure high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7]

-

Transfer the solution to a standard 5 mm NMR tube. The sample height should be approximately 4-5 cm.[7]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

-

Acquire a standard ¹H NMR spectrum using a 90° pulse. Typically, 8-16 scans are sufficient for a sample of this concentration.

-

For the ¹³C NMR spectrum, acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Caption: Workflow for NMR data acquisition and processing.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]

Predicted IR Absorption Spectrum

The IR spectrum of this compound will be characterized by absorptions corresponding to its key functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Medium | Stretch |

| Aliphatic C-H | 2960 - 2850 | Strong | Stretch |

| Nitrile (C≡N) | 2240 - 2220 | Strong, Sharp | Stretch |

| Aromatic C=C | 1610 - 1580, 1500 - 1450 | Medium | Stretch |

| Aliphatic C-H | 1470 - 1370 | Medium | Bend |

| Acetal C-O | 1150 - 1050 | Strong | Stretch |

Expertise & Experience in Interpretation:

-

C≡N Stretch: The most diagnostic peak in the spectrum will be the strong, sharp absorption for the nitrile group, which is expected in the 2240-2220 cm⁻¹ region.[10][11] Conjugation with the aromatic ring typically shifts this absorption to a slightly lower wavenumber compared to aliphatic nitriles.[11]

-

C-H Stretches: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the butyl and dioxane groups (below 3000 cm⁻¹).[12]

-

C-O Stretches: The strong absorptions in the 1150-1050 cm⁻¹ region are characteristic of the C-O stretching vibrations of the acetal functionality within the dioxane ring.

-

Aromatic C=C Stretches: The presence of the benzene ring will give rise to medium intensity peaks in the 1610-1450 cm⁻¹ region.

Experimental Protocol: FT-IR Spectroscopy

Trustworthiness through Self-Validating Systems: This protocol ensures a clean and accurate spectrum, free from atmospheric interference.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[13]

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[13]

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O absorptions.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[14]

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[15] It provides information about the molecular weight and elemental composition, and the fragmentation pattern can be used to deduce structural features.[16]

Predicted Mass Spectrum (Electron Ionization)